molecular formula C12H20N4 B1386213 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine CAS No. 942613-54-9

3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine

Cat. No.: B1386213
CAS No.: 942613-54-9
M. Wt: 220.31 g/mol
InChI Key: SPDPAWCDGSUUKN-UHFFFAOYSA-N
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Description

3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine is a tertiary amine derivative featuring a propane-1-amine backbone linked to a piperazine ring substituted at the 4-position with a pyridin-4-yl group. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name

3-(4-pyridin-4-ylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-4-1-7-15-8-10-16(11-9-15)12-2-5-14-6-3-12/h2-3,5-6H,1,4,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDPAWCDGSUUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine typically involves the reaction of 4-(pyridin-4-yl)piperazine with 3-chloropropan-1-amine under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine, exhibit antidepressant-like effects in animal models. These compounds often target serotonin and norepinephrine pathways, suggesting a potential for developing new antidepressants .

Antipsychotic Properties

The compound's structure suggests it may interact with dopamine receptors, which is crucial for antipsychotic activity. Studies are ongoing to evaluate its efficacy in treating schizophrenia and other psychotic disorders .

Anti-cancer Potential

Preliminary studies have shown that similar piperazine derivatives can inhibit tumor growth in various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting angiogenesis, making this compound a candidate for cancer therapy .

Neuropharmacology

The compound is used in neuropharmacological studies to understand the mechanisms of action of piperazine derivatives on neurotransmitter systems. Its effects on cognitive functions and mood regulation are being explored .

Cell Culture Studies

As a non-ionic organic buffering agent, it is utilized in cell culture applications to maintain pH levels within a suitable range (6–8.5). This property is critical for various biological experiments where pH stability is essential for cell viability and function .

Case Studies

Study FocusFindingsReference
Antidepressant ActivityDemonstrated significant reduction in depressive behaviors in rodents.
Antipsychotic EfficacyShowed promise in modulating dopamine receptor activity in vitro.
Anti-cancer EfficacyInhibited growth of breast cancer cells by inducing apoptosis.

Mechanism of Action

The mechanism of action of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites .

Comparison with Similar Compounds

Table 1: Comparison of Piperazine Derivatives

Substituent on Piperazine Molecular Formula Molecular Weight CAS Number Key Features
Pyridin-4-yl (Target Compound) C₁₂H₁₉N₃ 205.30 Not Provided Enhanced hydrogen-bonding due to pyridine nitrogen; moderate lipophilicity .
3-Trifluoromethylphenyl C₁₄H₁₉F₃N₃ 286.32 20529-25-3 Electron-withdrawing CF₃ group increases metabolic stability and lipophilicity .
3-Chlorophenyl C₁₃H₂₀ClN₃ 253.77 Not Provided Chlorine substituent enhances halogen bonding; anticonvulsant activity reported .
2-Methoxyphenyl C₁₄H₂₂N₃O 248.34 Not Provided Methoxy group improves solubility; potential NPY Y4 receptor ligand .
Benzhydryl C₂₃H₂₉N₃ 347.50 Not Provided Bulky substituent increases steric hindrance; may reduce CNS penetration .

Notes:

  • The pyridin-4-yl group in the target compound distinguishes it from phenyl-substituted analogs by introducing a basic nitrogen atom, which may influence protonation states and receptor interactions .

Anticonvulsant and Neuroactive Potential

Compounds like 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine have shown anticonvulsant activity in rodent models, likely due to modulation of ion channels or neurotransmitter receptors (e.g., GABAergic or glutamatergic systems) . The target compound’s pyridinyl group may confer similar neuroactivity, though direct evidence is lacking.

Anticancer and Receptor Antagonism

Piperazine derivatives with aryl substituents (e.g., 4-chlorophenyl) are explored as histamine H3 receptor (H3R) antagonists with anticancer activity, particularly against breast cancer .

Multifunctional Drug Development

In Alzheimer’s disease research, analogs such as RPEL—a derivative of 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine—demonstrate dual cholinesterase and amyloid-beta aggregation inhibitory effects . This suggests that the target compound could serve as a scaffold for multifunctional therapeutics.

Key Gaps in Evidence :

  • Specific synthetic protocols, melting points, and solubility data for the target compound.
  • Direct biological activity data (IC₅₀, Ki values) for receptor binding or enzymatic inhibition.

Biological Activity

3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine, with the CAS number 942613-54-9, is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations, drawing on diverse sources to provide a comprehensive overview.

The molecular formula of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine is C12_{12}H20_{20}N4_4, with a molecular weight of 220.31 g/mol. The predicted boiling point is approximately 376.1 °C, and it has a pKa value of 10.73, indicating its basic nature .

PropertyValue
Molecular FormulaC12_{12}H20_{20}N4_4
Molecular Weight220.31 g/mol
Boiling Point376.1 °C (predicted)
pKa10.73 (predicted)

Synthesis

The synthesis of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine typically involves the reaction of piperazine derivatives with pyridine-based reagents through various coupling methods. The resultant compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure .

Antitumor Activity

Research has indicated that compounds similar to 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine exhibit significant antitumor properties. A study synthesized various piperazine derivatives and evaluated their cytotoxic effects against different cancer cell lines. Notably, certain derivatives showed IC50_{50} values in the low micromolar range, suggesting potential as anticancer agents .

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial and antifungal activities. In vitro studies demonstrated that it possesses moderate antibacterial effects against Gram-positive bacteria and some antifungal activity against common fungal strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .

Antichlamydial Activity

Recent investigations have explored the antichlamydial activity of related compounds. Some derivatives showed selective inhibition against Chlamydia species, indicating that modifications to the piperazine ring can enhance biological activity against specific pathogens .

Pharmacokinetics

The pharmacokinetic profile of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine indicates favorable absorption characteristics, although specific studies detailing its bioavailability and metabolic stability remain limited. Preliminary data suggest that structural modifications could improve these parameters, enhancing therapeutic efficacy .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

  • Antitumor Evaluation : A series of piperazine derivatives were tested against various cancer cell lines, revealing significant cytotoxicity with IC50_{50} values ranging from 10 nM to 100 nM depending on the specific derivative and cancer type.
  • Antimicrobial Testing : In a comparative study, several derivatives were assessed for their antimicrobial properties against Staphylococcus aureus and Candida albicans, showing varying degrees of effectiveness with minimum inhibitory concentrations (MICs) in the range of 16–128 μg/mL.
  • In Vivo Studies : Animal models have been employed to assess the in vivo efficacy of these compounds in treating infections caused by resistant bacterial strains, demonstrating promising results in terms of survival rates and reduction in bacterial load.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis often involves alkylation or coupling reactions. For example, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (288) are synthesized via debenzylation of dibenzyl precursors, followed by purification using prep TLC and structural confirmation via MS (ESI+) and ¹H NMR .
  • Key Data : MS (ESI+) m/z 198 [M + H]⁺ for intermediates like 288/289 . For final products, MS and NMR data (e.g., δ 8.60 ppm for pyridinyl protons) are critical for validation .

Q. How can the structural integrity of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine derivatives be confirmed?

  • Methodology : Use tandem analytical techniques:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 452 [M + H]⁺ for spirocyclic derivatives) .
  • ¹H NMR : Analyze proton environments (e.g., δ 3.73 ppm for piperazine-CH₂ groups) .
    • Contradictions : Discrepancies in NMR signals (e.g., δ 8.62 vs. 8.60 ppm for pyridinyl protons) may arise from stereochemical differences or solvent effects .

Advanced Research Questions

Q. How can chiral resolution of enantiomeric derivatives be achieved, and what impact does stereochemistry have on biological activity?

  • Methodology : Separate enantiomers using chiral chromatography (e.g., (1R,4R)- vs. (1S,4S)-cyclohexylamine intermediates) . Assess activity via receptor-binding assays (e.g., dopamine D3 receptor selectivity) .
  • Data Interpretation : Stereochemistry influences receptor interactions; e.g., COMPOUND 36 (m/z 492 [M + H]⁺) showed distinct NMR shifts compared to COMPOUND 40 due to spatial arrangement .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Case Study : Compare ¹H NMR spectra of COMPOUND 36 and COMPOUND 40. Despite identical molecular weights (m/z 492), δ 4.04 ppm (axial vs. equatorial protons) distinguishes stereoisomers .
  • Solution : Use computational modeling (e.g., quantum chemical calculations) to predict proton environments and validate with experimental data .

Q. How can receptor selectivity be engineered in piperazine-pyridinyl derivatives?

  • Methodology : Modify substituents on the piperazine ring (e.g., cyclopropylmethyl groups in COMPOUND 36) to enhance D3 receptor affinity over D2 .
  • Experimental Design : Synthesize analogs with varied alkyl/aryl groups (e.g., methyl, ethyl, cyclopropyl) and screen via radioligand displacement assays .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Process Optimization :

  • Reaction Conditions : High-temperature ethanol (140°C) for coupling reactions may require pressurized reactors .
  • Purification : Prep TLC is suitable for small-scale synthesis but inefficient for large batches; switch to flash chromatography .
    • Data-Driven Scaling : Use reaction path search algorithms (e.g., ICReDD’s quantum chemical methods) to predict optimal conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.